molecular formula C20H14ClF2N5O2S B2893909 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 894038-05-2

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide

カタログ番号: B2893909
CAS番号: 894038-05-2
分子量: 461.87
InChIキー: UYUKJXCIOQXAPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiazolo[3,2-b][1,2,4]triazole derivative featuring a 4-chlorophenyl substituent on the thiazolo-triazole core and a 2,5-difluorophenyl group linked via an oxalamide bridge. Key synthesis steps for related compounds involve:

  • Friedel-Crafts reactions to generate sulfonylbenzene precursors .
  • Nucleophilic addition of hydrazides to isothiocyanates to form hydrazinecarbothioamides .
  • Cyclization under basic conditions to yield triazole-thiones or thiazolo-triazoles .

The presence of electron-withdrawing groups (e.g., Cl, F) on aromatic rings is hypothesized to enhance stability and influence bioactivity, as seen in structurally similar vasodilatory thiazolo-triazoles .

特性

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKJXCIOQXAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives , which are known for their diverse biological activities. Its molecular formula is C22H20ClN5O2SC_{22}H_{20}ClN_{5}O_{2}S, with a molecular weight of approximately 453.9 g/mol. The presence of multiple functional groups within its structure contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC22H20ClN5O2S
Molecular Weight453.9 g/mol
CAS Number894038-12-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. By blocking these enzymes, the compound may reduce inflammatory responses and associated pain.
  • Anticancer Activity : Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective inhibition at low concentrations .

Pharmacological Effects

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Antimicrobial Activity : Compounds in this class have been reported to possess antibacterial and antifungal activities. They can inhibit the growth of various pathogens, making them potential candidates for treating infections .
  • Antioxidant Properties : Studies have shown that related compounds exhibit high antioxidant activity, suggesting that they may protect against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticancer Efficacy : In one study, a derivative with a thiazole-triazole structure was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 6.2 µM for HCT-116 cells to 27.3 µM for T47D cells .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of acetylcholinesterase (AChE), revealing that certain derivatives could effectively inhibit this enzyme at micromolar concentrations, suggesting potential applications in treating neurological disorders .
  • Synthesis and Characterization : The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide has been achieved through efficient synthetic routes yielding high purity and structural confirmation via NMR spectroscopy and X-ray crystallography.

類似化合物との比較

Structural Analogs and Key Differences

The following table summarizes structural analogs of the target compound, highlighting variations in substituents, molecular weights, and features:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features
Target Compound R1: 4-Chlorophenyl; R2: 2,5-Difluorophenyl C22H17ClF2N5O2S* ~478.9* Combines Cl (electron-withdrawing) and F substituents; oxalamide linker likely enhances hydrogen-bonding potential.
Analog 1 R1: 4-Chlorophenyl; R2: 3,4-Dimethoxyphenyl C22H20ClN5O4S 485.9 Methoxy groups (electron-donating) may increase solubility but reduce metabolic stability compared to halogens.
Analog 2 R1: 4-Chlorophenyl; R2: 2,3-Dimethylphenyl C22H20ClN5O2S 453.9 Methyl groups introduce steric hindrance, potentially reducing receptor binding affinity.
Analog 3 R1: p-Tolyl; R2: 4-Ethylphenyl C23H23N5O2S 433.5 Alkyl groups (tolyl, ethyl) may enhance lipophilicity, favoring membrane penetration.
Etaconazole Triazole with dichlorophenyl and dioxolane C12H12Cl2N3O2 316.1 Fungicidal activity; dichlorophenyl and dioxolane substituents critical for antifungal action.

Research Findings and Implications

  • Substituent Effects :
    • Electron-Withdrawing Groups (Cl, F) : Enhance thermal stability and electrophilic reactivity, as seen in IR spectra shifts (C=S at 1247–1255 cm⁻¹) .
    • Electron-Donating Groups (OCH3, CH3) : Increase solubility but may reduce metabolic stability .

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to validate its bioactivity and optimize substituent combinations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。